

"toxicology profile of phenobarbital"

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An In-depth Technical Guide on the Toxicology Profile of Phenobarbital

Introduction

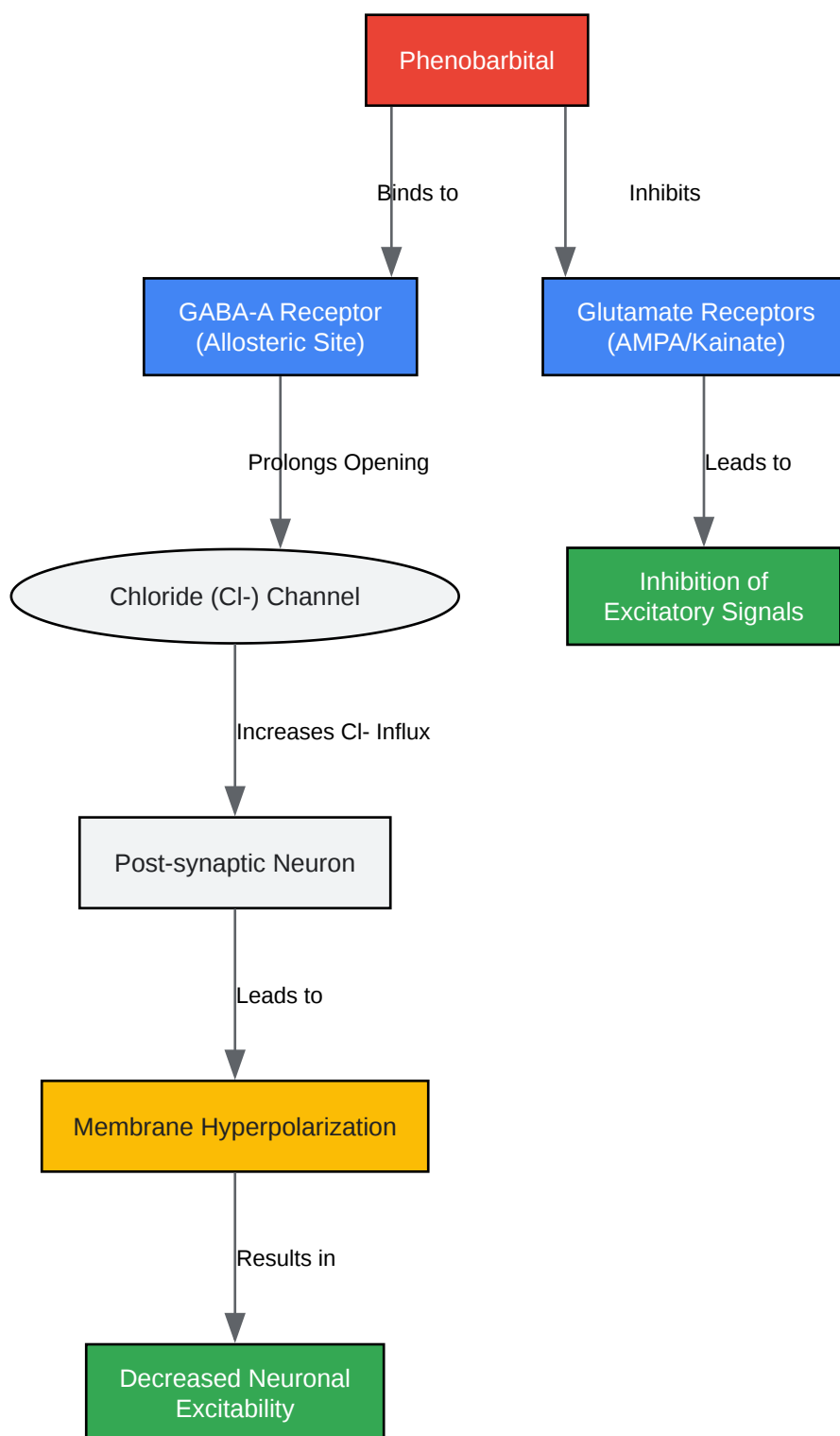
Phenobarbital is a long-acting barbiturate that has been utilized for its sedative, hypnotic, and anticonvulsant properties for over a century.[1] As one of the oldest still commonly used anti-seizure medications, its therapeutic applications are well-documented.[1] However, its narrow therapeutic index and significant toxicological profile necessitate a thorough understanding for professionals in research and drug development.[2] This document provides a comprehensive technical overview of the toxicology of phenobarbital, summarizing key data, experimental methodologies, and relevant biological pathways.

Mechanism of Action

Phenobarbital's primary mechanism of action involves the modulation of neurotransmission in the central nervous system (CNS).[3] It is a nonselective CNS depressant that enhances the effects of the principal inhibitory neurotransmitter, gamma-aminobutyric acid (GABA).[4][5]

- **GABAergic System:** Phenobarbital binds to an allosteric site on the GABA-A receptor complex.[1][5] This binding action increases the duration of the opening of the associated chloride (Cl-) ion channel, which potentiates the influx of chloride ions into the neuron.[1][4] The resulting hyperpolarization of the neuronal membrane raises the action potential threshold, leading to a decrease in neuronal excitability and a generalized CNS depression. [4][5]

- **Glutamatergic System:** At higher concentrations, phenobarbital also contributes to its anticonvulsant effects by inhibiting the excitatory neurotransmitter glutamate.^[5] It directly blocks glutamatergic AMPA and kainate receptors, further dampening neuronal firing.^{[1][6]}
- **Ion Channel Modulation:** The drug may also inhibit calcium channels, which results in a decreased release of excitatory neurotransmitters.^[7]



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Caption: Phenobarbital's primary mechanism of action on GABAergic and glutamatergic systems.

Pharmacokinetics: ADME Profile

The toxicological impact of phenobarbital is closely linked to its pharmacokinetic properties.

- **Absorption:** Following oral administration, phenobarbital is absorbed rapidly and completely, with a bioavailability of approximately 90-95%.^{[1][8]} Peak plasma concentrations are typically reached 8 to 12 hours post-administration.^[1]
- **Distribution:** It has an apparent volume of distribution of 0.60 L/kg.^{[8][9]} Protein binding is low, ranging from 20% to 45%.^[1] Phenobarbital readily crosses the placenta.^[10]
- **Metabolism:** The liver is the primary site of metabolism, mainly through hydroxylation and glucuronidation.^[1] Phenobarbital is a potent inducer of the cytochrome P450 (CYP) enzyme system, particularly isozymes CYP2B6, CYP2C9, and CYP3A4.^{[1][6][11]} This induction can lead to significant drug-drug interactions and an accelerated metabolism of other substrates.^{[4][5]}
- **Excretion:** Elimination occurs through both hepatic metabolism and renal excretion, with up to 25% of a dose being eliminated unchanged in the urine.^{[6][12]} The elimination half-life is very long, averaging between 2 to 7 days (48 to 100+ hours) in adults.^{[1][10]}

Pharmacokinetic Parameter	Value	Species	Reference
Oral Bioavailability	~90% - 94.9%	Human	[1][8]
Peak Plasma Time (Tmax)	2.3 - 12 hours (oral)	Human	[1][8]
Volume of Distribution (Vd)	0.60 L/kg	Human	[8][9]
Plasma Protein Binding	20% - 45%	Human	[1]
Elimination Half-Life (t _{1/2})	5.1 - 5.8 days (48-100 hours)	Human	[8][10]
Total Body Clearance	3.0 mL/hr/kg	Human	[8][9]
Renal Clearance	0.8 mL/hr/kg	Human	[8][9]

Acute Toxicity

Phenobarbital overdose is a significant medical emergency characterized by profound CNS and respiratory depression.[2][13] The narrow therapeutic window makes overdose a critical concern.

- Symptoms: Overdose symptoms range from mild drowsiness, confusion, slurred speech, and ataxia to severe respiratory depression, coma, hypotension, hypothermia, and death.[2][14][15][16] Clinical toxicity can mimic brain death.[17]
- Toxic Doses: Therapeutic serum levels are generally between 15 to 40 µg/mL.[2][10] Levels above 40 µg/mL indicate potential toxicity, while concentrations exceeding 80 µg/mL are associated with severe, life-threatening symptoms.[2] Ingestion of over 3 grams can produce coma.[17]

Parameter	Value	Species	Route	Reference
LD50	162 mg/kg	Rat	Oral	[18]
LD50	110 mg/kg	Rat	Intraperitoneal	[18]
LD50	200 mg/kg	Rat	Subcutaneous	[18]
Therapeutic Serum Level	15 - 40 µg/mL	Human	N/A	[2][19]
Toxic Serum Level	> 40 µg/mL	Human	N/A	[2][6]
Severe Toxicity Level	> 80 µg/mL	Human	N/A	[2]

Experimental Protocols: Acute Oral Toxicity (Rat)

- **Methodology:** While the specific study protocol for the LD50 value of 162 mg/kg in rats is not detailed in the provided references, a standard acute oral toxicity study (e.g., OECD Guideline 420) would involve the administration of phenobarbital at varying doses to fasted rats.[18] Observations for mortality and clinical signs of toxicity would be conducted over a period of up to 14 days. The LD50 is then calculated as the statistically estimated dose that would be fatal to 50% of the animals.

Chronic Toxicity

Long-term administration of phenobarbital is associated with several adverse effects.

- **Dependence and Withdrawal:** Chronic use leads to physical dependence, and abrupt cessation can induce a life-threatening withdrawal syndrome.[1][3][11]
- **Hepatic Effects:** As a potent enzyme inducer, chronic use can alter liver function.[20] While rare, long-term therapy has been associated with elevations in serum aminotransferases and, in some cases, hepatotoxicity.[4][20] The mechanism is thought to be an immunological response to a metabolically generated drug-protein complex.[20]

- Metabolic and Endocrine Effects: Long-term use can deplete levels of vitamin D, folic acid, and vitamin B12.[11]
- Neurological and Psychiatric Effects: Common long-term adverse events include irritability, depression, and cognitive impairment.[4][5] In children, it may cause paradoxical hyperactivity, while in the elderly, it can lead to excitement and confusion.[1]

Genotoxicity and Carcinogenicity

The carcinogenic potential of phenobarbital has been extensively studied.

- Genotoxicity: Evidence regarding the genotoxicity of phenobarbital is inconsistent.[12] The majority of in-vivo data suggest it is not directly genotoxic.[12] However, some in-vitro assays have produced positive results, and it has shown comutagenic effects in combination with other agents in the Ames test.[12][21] One study in mice indicated that chronic oral administration at 1.2 mg/kg bw had both genotoxic and cytotoxic potential, as measured by chromosome aberrations and micronuclei induction.[22]
- Carcinogenicity: The International Agency for Research on Cancer (IARC) has classified phenobarbital as "possibly carcinogenic to humans" (Group 2B).[12][23] This classification is based on sufficient evidence in experimental animals and inadequate evidence in humans. [12]
 - Animal Studies: Phenobarbital consistently produces hepatocellular adenomas and carcinomas in mice.[12] In rats, it has been shown to promote liver and thyroid follicular-cell tumors.[12]
 - Human Studies: Epidemiological studies of patients treated with phenobarbital for epilepsy have shown a higher-than-expected occurrence of brain cancer, though this excess risk decreased over time after initial treatment.[12] Associations have also been noted for cancers of the lung, ovary, and gall-bladder in some cohort studies.[12][23]

Study Type	Species	Findings	Reference
Carcinogenicity	Mouse	Consistently produced hepatocellular adenomas and carcinomas.	[12]
Carcinogenicity	Rat	Promoted hepatocellular adenomas and thyroid follicular-cell tumors.	[12]
Carcinogenicity	Human	Inadequate evidence; some studies show increased risk for brain, lung, and other cancers.	[12][23]
Genotoxicity	In vitro	Inconsistent results; some positive findings (e.g., chromosomal aberrations).	[12]
Genotoxicity	In vivo (Mouse)	Negative in most studies, but one chronic study showed genotoxic potential.	[12][22]

Reproductive and Developmental Toxicity

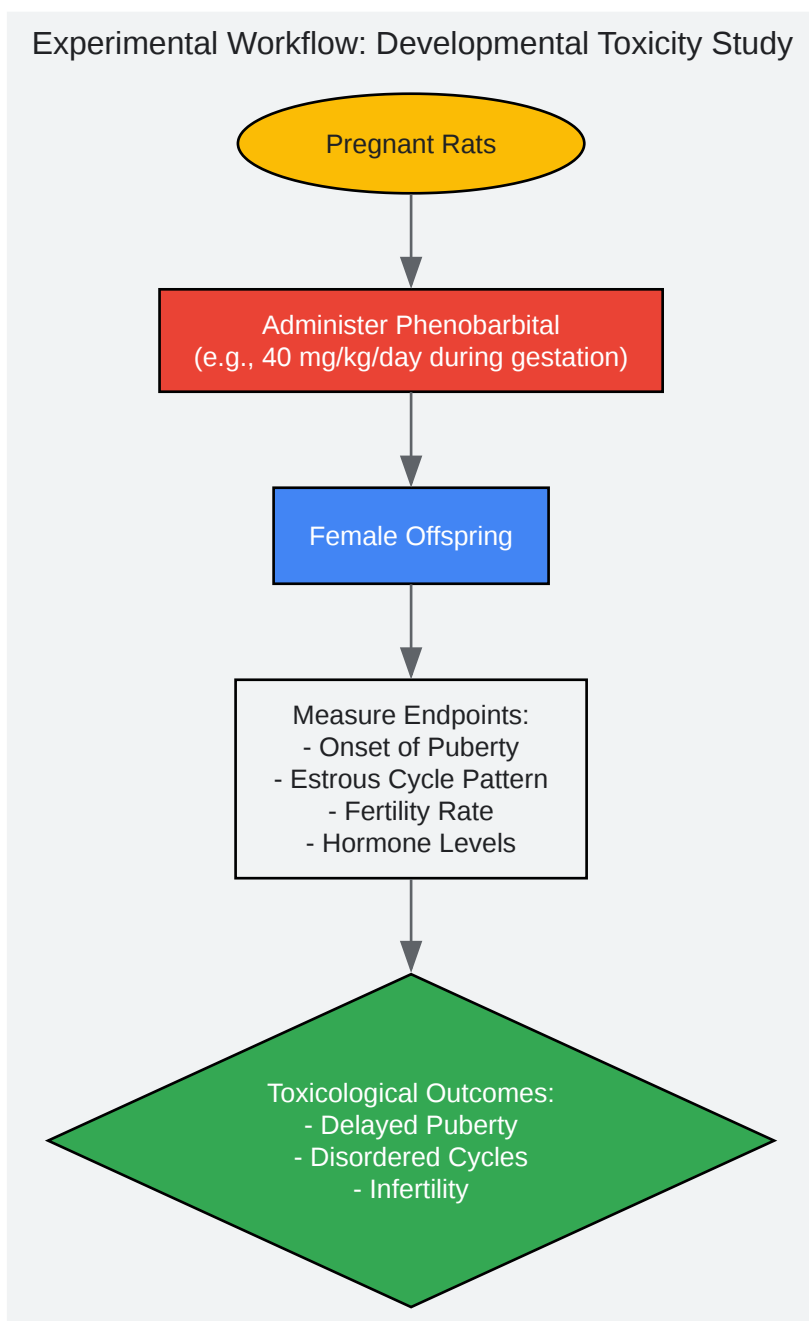
Phenobarbital is classified as FDA Pregnancy Category D, indicating positive evidence of human fetal risk.[10]

- **Effects on Fetus and Neonate:** The drug readily crosses the placenta.[10] Chronic use during pregnancy may cause hemorrhagic disease of the newborn (due to vitamin K deficiency) and a neonatal withdrawal syndrome.[10] Early-life exposure has been associated with reduced IQ in humans.[24]

- Animal Studies: Prenatal exposure in rats has been shown to cause significant reproductive dysfunction in female offspring.

Experimental Protocols: Developmental Toxicity (Rat)

- Methodology: Pregnant rats were administered phenobarbital (40 mg/kg/day) during various periods of gestation (e.g., days 17 to 20).^[25] Another group received phenobarbital (20 mg/kg/day) during the neonatal period (days 1 to 8).^[25]
- Endpoints Measured: Female offspring were assessed for the onset of puberty, regularity of the estrous cycle, and fertility.^[25] Plasma estrogen levels and uterine estrogen receptor concentrations were also measured.^[25]
- Results: Prenatal and postnatal exposure resulted in a significant delay in the onset of puberty, a high percentage of disordered estrous cycles (60% vs. 9% in controls), and a 50% infertility rate (compared to 0% in controls).^[25] These effects were linked to elevated plasma estrogen and increased uterine estrogen receptors, indicating an action on neuroendocrine development.^[25]



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Caption: Workflow for a typical developmental toxicity study of phenobarbital in rats.

Drug-Drug Interactions

Phenobarbital's role as a potent inducer of hepatic CYP450 enzymes is the primary driver of its numerous and clinically significant drug-drug interactions.[1][26] There are over 800 known

drug interactions with phenobarbital.[26]

- **Enzyme Induction:** By inducing CYP3A4, CYP2C9, and other enzymes, phenobarbital accelerates the metabolism and reduces the efficacy of a wide range of drugs, including oral contraceptives, warfarin, and certain antiretrovirals.[4][5][11]
- **Pharmacodynamic Interactions:** It has additive CNS and respiratory depressant effects when combined with other sedatives, such as alcohol, benzodiazepines, and opioids.[10][11][13][27] This can significantly increase the risk of overdose.[11]
- **Disease Interactions:** Phenobarbital is contraindicated or requires caution in patients with pre-existing conditions like liver disease, porphyria, respiratory depression, and a history of substance dependence.[26][28]

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References

1. Phenobarbital - Wikipedia [en.wikipedia.org]
2. Account Suspended [toxicology.blog]
3. americanaddictioncenters.org [americanaddictioncenters.org]
4. Phenobarbital - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
5. What is the mechanism of Phenobarbital? [synapse.patsnap.com]
6. Phenobarbital Level: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
7. go.drugbank.com [go.drugbank.com]
8. Phenobarbital pharmacokinetics and bioavailability in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
9. Phenobarbital Pharmacokinetics and Bioavailability in Adults | Semantic Scholar [semanticscholar.org]
10. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 11. [youtube.com](https://www.youtube.com) [[youtube.com](https://www.youtube.com)]
- 12. Phenobarbital (IARC Summary & Evaluation, Volume 79, 2001) [[inchem.org](https://www.inchem.org)]
- 13. Barbiturate overdose - Wikipedia [en.wikipedia.org]
- 14. Phenobarbital overdose Information | Mount Sinai - New York [[mountsinai.org](https://www.mountsinai.org)]
- 15. [rightstep.com](https://www.rightstep.com) [[rightstep.com](https://www.rightstep.com)]
- 16. Clinical Practice Guidelines : Phenobarbitone poisoning [[rch.org.au](https://www.rch.org.au)]
- 17. [austin.org.au](https://www.austin.org.au) [[austin.org.au](https://www.austin.org.au)]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- 20. [ijshr.com](https://www.ijshr.com) [[ijshr.com](https://www.ijshr.com)]
- 21. Phenobarbital: does the positive result in TA1535 indicate genotoxic properties? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Assessment of the genotoxic and cytotoxic potential of an anti-epileptic drug, phenobarbital, in mice: a time course study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. publications.iarc.who.int [publications.iarc.who.int]
- 24. Frontiers | Early life phenobarbital exposure dysregulates the hippocampal transcriptome [[frontiersin.org](https://www.frontiersin.org)]
- 25. Reproductive dysfunction in female offspring after prenatal exposure to phenobarbital: critical period of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. [drugs.com](https://www.drugs.com) [[drugs.com](https://www.drugs.com)]
- 27. my.clevelandclinic.org [my.clevelandclinic.org]
- 28. Barbiturate Toxicity - StatPearls - NCBI Bookshelf [[ncbi.nlm.nih.gov](https://www.ncbi.nlm.nih.gov)]
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